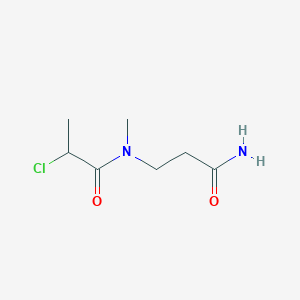![molecular formula C15H20FN3O B7429366 [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone](/img/structure/B7429366.png)
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone, also known as FPM, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. FPM belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Mecanismo De Acción
The exact mechanism of action of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone has also been shown to modulate the activity of the serotonin and norepinephrine systems, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its therapeutic effects. [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone is its high potency and selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone. One area of interest is the potential use of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective derivatives of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone. Additionally, further studies are needed to fully understand the mechanism of action of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone involves several steps, including the reaction of 6-fluoropyridin-2-amine with 1-methylcyclobutanecarboxylic acid to form the corresponding amide. This amide is then reduced using sodium borohydride to yield the desired [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone compound. The synthesis of [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone has been optimized to ensure high yields and purity.
Aplicaciones Científicas De Investigación
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
[4-(6-fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclobutyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c1-15(6-3-7-15)14(20)19-10-8-18(9-11-19)13-5-2-4-12(16)17-13/h2,4-5H,3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYYGOQHECFMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C(=O)N2CCN(CC2)C3=NC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1R)-1-(3-fluoro-4-pyrazol-1-ylphenyl)ethyl]-3-(4-hydroxy-2,2-dimethylpentyl)urea](/img/structure/B7429287.png)
![2-methyl-N-[4-[2-[(4-methylthiophen-2-yl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B7429292.png)
![3-cyclopropyl-N-(4-methoxy-3-nitrophenyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B7429310.png)
![tert-butyl 4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethylcarbamoyl]benzoate](/img/structure/B7429317.png)
![2-(2-benzylphenoxy)-N-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)ethyl]propanamide](/img/structure/B7429319.png)
![2,2-Dimethyl-3-[1-[5-methyl-2-nitro-4-(trifluoromethyl)phenyl]piperidin-3-yl]propanamide](/img/structure/B7429325.png)
![4-(2-ethoxyethyl)-N-(1-methylpyrazolo[3,4-b]pyridin-4-yl)piperazine-1-carboxamide](/img/structure/B7429338.png)
![Ethyl 5-acetyl-2-[[methyl(2,2,2-trifluoroethyl)carbamoyl]amino]-1,3-thiazole-4-carboxylate](/img/structure/B7429346.png)
![2-(3-Fluorophenoxy)-1-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7429350.png)
![5-bromo-N-[1-(2-methoxyethyl)pyrazol-4-yl]-2,6-dimethylpyrimidin-4-amine](/img/structure/B7429356.png)
![Methyl 2-methoxy-4-[[4-oxo-3-(3,3,3-trifluoropropyl)imidazolidine-1-carbonyl]amino]benzoate](/img/structure/B7429359.png)
![N-(3-phenylmethoxypropyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7429363.png)

![(1-Ethoxycyclopentyl)-[4-(6-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7429400.png)